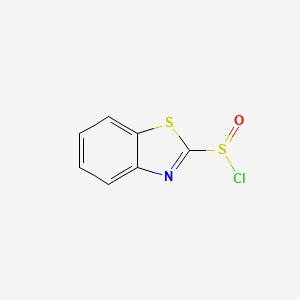![molecular formula C26H16S2 B13817298 2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diphenyl1benzothieno3,2-bbenzothiophene (purified by sublimation) is an organic semiconductor material known for its high charge mobility. This compound is used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl1benzothieno3,2-bbenzothiophene involves a metal-free Pummerer CH–CH-type cross-coupling followed by a Newman–Kwart reaction . The compound is typically purified by sublimation to achieve high purity levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory methods, with scaling up of the reaction conditions and purification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diphenyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiophene core.
Wissenschaftliche Forschungsanwendungen
2,7-Diphenyl1benzothieno3,2-bbenzothiophene has several scientific research applications:
Chemistry: Used as a material in organic electronics due to its high charge mobility.
Medicine: Investigated for use in medical devices that require organic semiconductors.
Industry: Employed in the production of OFETs, photovoltaic cells, and OLEDs.
Wirkmechanismus
The mechanism by which 2,7-Diphenyl1benzothieno3,2-bbenzothiophene exerts its effects involves its ability to facilitate charge transport. The compound’s molecular structure allows for efficient electron and hole transport, making it suitable for use in electronic devices . The bending electronic structures facilitate electron transport from the interface to the surface and hole transport from the surface to the interface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Pentacene
- Rubrene
- Thieno[3,2-b]thiophene
Uniqueness
2,7-Diphenyl1benzothieno3,2-bbenzothiophene stands out due to its high charge mobility and stability in ambient conditions . This makes it particularly suitable for use in organic electronics, where stability and performance are critical.
Eigenschaften
Molekularformel |
C26H16S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3,8-diphenyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C26H16S2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)25-26(27-23)22-16-20(12-14-24(22)28-25)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
RJNNMDUQWSDRNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC4=C3SC5=C4C=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


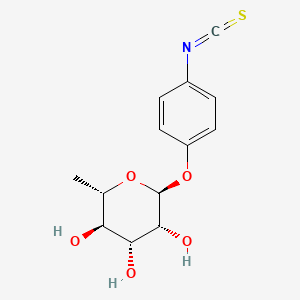
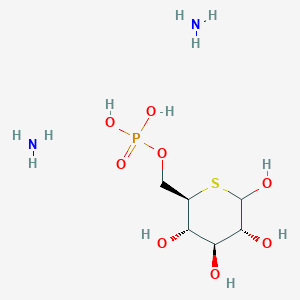
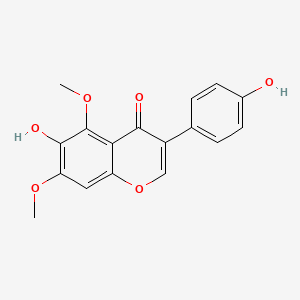
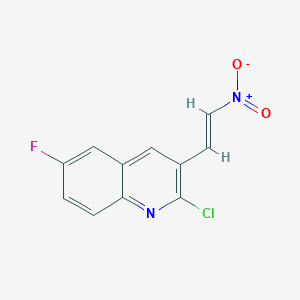
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
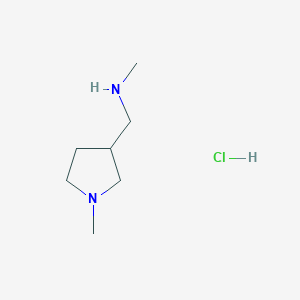
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
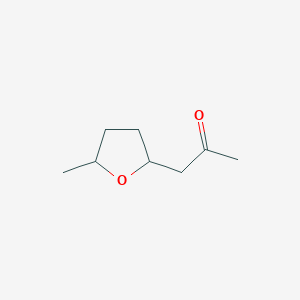
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
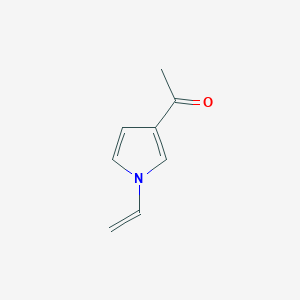
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

